1-Ethynyl-1-(methylsulfanyl)cyclopropane
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Overview
Description
1-Ethynyl-1-(methylsulfanyl)cyclopropane is a chemical compound with the molecular formula C6H8S and a molecular weight of 112.2 g/mol It is characterized by the presence of a cyclopropane ring substituted with an ethynyl group and a methylsulfanyl group
Preparation Methods
The synthesis of 1-Ethynyl-1-(methylsulfanyl)cyclopropane typically involves the reaction of cyclopropylmethyl sulfide with acetylene under specific conditions. The reaction is carried out in the presence of a base, such as sodium amide, which facilitates the deprotonation of acetylene, allowing it to react with the cyclopropylmethyl sulfide to form the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Ethynyl-1-(methylsulfanyl)cyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or the methylsulfanyl group to a thiol.
Scientific Research Applications
1-Ethynyl-1-(methylsulfanyl)cyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Ethynyl-1-(methylsulfanyl)cyclopropane involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions, while the methylsulfanyl group can form hydrogen bonds or act as a nucleophile. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .
Comparison with Similar Compounds
1-Ethynyl-1-(methylsulfanyl)cyclopropane can be compared with similar compounds such as:
1-Ethynylcyclopropane: Lacks the methylsulfanyl group, resulting in different reactivity and applications.
1-Methylsulfanylcyclopropane:
Cyclopropylmethyl sulfide: The parent compound, which lacks both the ethynyl and cyclopropane ring, leading to distinct chemical behavior.
Properties
Molecular Formula |
C6H8S |
---|---|
Molecular Weight |
112.19 g/mol |
IUPAC Name |
1-ethynyl-1-methylsulfanylcyclopropane |
InChI |
InChI=1S/C6H8S/c1-3-6(7-2)4-5-6/h1H,4-5H2,2H3 |
InChI Key |
CLWMJIMPXKPCJT-UHFFFAOYSA-N |
Canonical SMILES |
CSC1(CC1)C#C |
Origin of Product |
United States |
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